3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole
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Overview
Description
3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is a compound belonging to the class of nitro-substituted pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of pyrazoles using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions often require careful control of temperature and concentration to achieve the desired product.
Industrial Production Methods
Industrial production of nitro-substituted pyrazoles may involve large-scale nitration processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenol: Another nitro-substituted aromatic compound with similar reactivity.
3-Nitroacetophenone: A nitro-substituted ketone with applications in organic synthesis.
4-Nitrophenylpyrazole: A structurally related compound with different substitution patterns
Uniqueness
3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is a nitro-substituted pyrazole compound characterized by its five-membered heterocyclic structure. This compound has garnered attention due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula of this compound is C₁₁H₈N₄O₄, with a molecular weight of 248.19 g/mol, and it features a unique substitution pattern that enhances its chemical reactivity and potential biological effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities through various mechanisms of action. These activities are primarily categorized into:
- Antimicrobial Activity
- Anticancer Activity
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Compounds within this class have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism typically involves the inhibition of critical cellular processes in microbes, leading to cell death or growth inhibition.
Pathogen Type | Example Pathogens | MIC Values (μg/ml) |
---|---|---|
Gram-positive | Staphylococcus aureus, Bacillus subtilis | 2 - 7 |
Gram-negative | Escherichia coli, Pseudomonas aeruginosa | 4 - 10 |
Fungal | Candida albicans, Aspergillus niger | 0.018 - 0.1 |
The above table summarizes the minimum inhibitory concentration (MIC) values for various pathogens, indicating the effectiveness of pyrazole derivatives in antimicrobial applications .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. This compound has demonstrated antiproliferative effects on various cancer cell lines, including but not limited to:
- Lung Cancer
- Breast Cancer
- Colorectal Cancer
- Prostate Cancer
A notable study reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with mechanisms involving the inhibition of key oncogenic pathways such as topoisomerase activity and tubulin polymerization .
Cancer Type | Cell Line | IC50 (μM) |
---|---|---|
Breast Cancer | MDA-MB-231 | 5.5 |
Liver Cancer | HepG2 | 6.0 |
Lung Cancer | A549 | 4.8 |
The above table presents the half-maximal inhibitory concentration (IC50) values for selected cancer cell lines, illustrating the compound's potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to generate reactive intermediates through redox reactions involving its nitro groups. These intermediates can interact with various cellular components, influencing critical signaling pathways and leading to therapeutic effects.
Key mechanisms include:
- Inhibition of Topoisomerase : Disruption of DNA replication and transcription.
- Alkylation of DNA : Inducing mutations leading to apoptosis in cancer cells.
- Inhibition of Tubulin Polymerization : Preventing mitotic spindle formation during cell division.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives, including this compound:
- Anticancer Evaluation : A study synthesized several pyrazole derivatives and assessed their anticancer properties against multiple cell lines, revealing that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their non-nitro counterparts .
- Antimicrobial Studies : Research demonstrated that specific derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics .
Properties
IUPAC Name |
3-nitro-1-[(3-nitrophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-13(16)9-3-1-2-8(6-9)7-12-5-4-10(11-12)14(17)18/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFOIHQIVOPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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